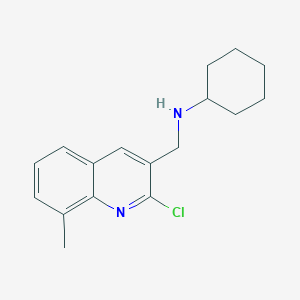

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine typically involves the reaction of 2-chloro-8-methylquinoline with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound's structure suggests it could serve as a lead compound for developing new pharmaceuticals. Its quinoline ring system, substituted with chloro and methyl groups, indicates potential interactions with various biological targets. The presence of a cyclohexylamine moiety enhances its pharmacological profile, making it suitable for further exploration in drug design and optimization.

Potential Biological Targets

Research indicates that compounds similar to (2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine can interact with several biological targets, including:

- Enzymes involved in metabolic processes.

- Receptors that mediate cellular responses.

Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can help assess the biological activity spectrum based on structural features, guiding the development of derivatives with enhanced efficacy.

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties . Studies suggest that this compound could exhibit similar effects, potentially inhibiting the growth of various pathogens. The specific mechanisms may involve disrupting cellular functions or inhibiting vital enzymatic pathways in microorganisms.

Anticancer Potential

The anticancer potential of quinoline derivatives is well-documented. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation through mechanisms such as:

- Oxidative stress modulation : Altering the balance between reactive oxygen species and antioxidants within cancer cells.

Research has indicated that some derivatives can effectively inhibit cancer cell lines, suggesting that this compound may also possess similar properties .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Comparative studies with related compounds reveal insights into how modifications can enhance efficacy or reduce toxicity.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylquinoline | Methyl group on quinoline | Antimicrobial |

| 8-Hydroxyquinoline | Hydroxy group on quinoline | Anticancer |

| 4-Aminoquinoline | Amino group on quinoline | Antimalarial |

| 2-Chloroquinoline | Chloro-substituted quinoline | Antiviral |

The unique combination of chloro and methyl substitutions along with the cyclohexylamine component sets this compound apart from others, potentially enhancing its pharmacological profile.

Case Studies and Research Findings

Recent studies have highlighted various applications of related quinoline compounds:

- Antimalarial Activity : A study found that trisubstituted quinolines exhibited excellent inhibition against Plasmodium falciparum, suggesting that derivatives of this compound could be explored for similar antimalarial properties .

- Cancer Cell Inhibition : Research demonstrated that certain quinoline derivatives showed significant cytotoxicity against human cancer cell lines, indicating a potential pathway for developing anticancer therapies based on this compound .

- Multicomponent Reactions : The use of multicomponent reactions has been explored to synthesize biologically active molecules efficiently, showcasing the versatility of synthetic strategies applicable to this compound .

Mécanisme D'action

The mechanism of action of (2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2-Chloro-8-methyl-quinolin-3-yl)methanol: This compound shares a similar quinoline core but differs in the functional group attached to the quinoline ring.

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-methoxy-benzyl)-amine: This compound has a similar structure but includes a methoxy-benzyl group instead of a cyclohexyl group.

Uniqueness

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl group may influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Activité Biologique

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine is a compound belonging to the quinoline family, known for its diverse pharmacological properties. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer effects. This article reviews the current understanding of its biological activity, supported by research findings and case studies.

- Molecular Formula : C17H21ClN2

- Molar Mass : 288.82 g/mol

- Density : 1.16 g/cm³

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound may act by binding to specific enzymes or receptors, modulating their functions and leading to various therapeutic effects. The detailed mechanisms are still under investigation, but preliminary studies suggest multiple pathways may be involved.

Antimicrobial Activity

Quinoline derivatives are well-documented for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These results demonstrate the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Antiviral Properties

Preliminary studies suggest that quinoline derivatives can inhibit viral replication. While specific data on this compound is limited, similar compounds have shown efficacy against viruses such as influenza and HIV. Further research is required to elucidate the antiviral mechanisms and efficacy of this compound.

Anticancer Potential

The anticancer properties of quinoline derivatives have been a focus of research due to their ability to induce apoptosis in cancer cells. Studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have shown that this compound has an EC50 value ranging from 4.64 to 146.15 μg/mL against different cancer cell lines, indicating varying levels of effectiveness depending on the specific type of cancer.

Research Applications

This compound serves as a valuable building block in medicinal chemistry and drug development. Its unique structural features allow for modifications that can enhance biological activity or target specific diseases more effectively.

Propriétés

IUPAC Name |

N-[(2-chloro-8-methylquinolin-3-yl)methyl]cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2/c1-12-6-5-7-13-10-14(17(18)20-16(12)13)11-19-15-8-3-2-4-9-15/h5-7,10,15,19H,2-4,8-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAREIXBDJCHKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.